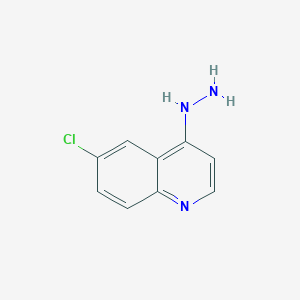

6-Chloro-4-hydrazinoquinoline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-chloroquinolin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8/h1-5H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGQCTXYMNTVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498467 | |

| Record name | 6-Chloro-4-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68500-31-2 | |

| Record name | 6-Chloro-4-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Quinoline Chemistry

The story of quinoline (B57606) chemistry begins in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov This discovery marked the advent of a new class of heterocyclic compounds that would prove to be of immense importance. Initially, the structural elucidation of quinoline was a puzzle, but by 1871, Dewar proposed its structure as a fusion of a benzene (B151609) and a pyridine (B92270) ring. mdpi.com

The late 19th century witnessed the development of several seminal synthetic methods for quinoline and its derivatives, many of which are still in use today. These classical methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, laid the foundation for the systematic exploration of quinoline chemistry. iipseries.orgpharmaguideline.com The Skraup synthesis, for instance, involves the reaction of aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent to produce quinoline. pharmaguideline.comwikipedia.org

The 20th century saw a surge in research on quinoline derivatives, largely driven by the discovery of their potent biological activities. The antimalarial properties of quinine, a naturally occurring quinoline alkaloid, spurred the synthesis and investigation of a vast number of synthetic quinoline-based drugs, including chloroquine (B1663885) and primaquine. nih.govnumberanalytics.com This era solidified the position of the quinoline scaffold as a privileged structure in medicinal chemistry.

In recent years, the evolution of quinoline chemistry has been characterized by the development of more efficient and sustainable synthetic methodologies. Modern approaches often employ transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which allow for the synthesis of complex quinoline derivatives with high yields and selectivity under milder conditions. numberanalytics.com The focus has also shifted towards the synthesis of functionalized quinolines with specific applications in materials science, agrochemicals, and as probes for biological systems. numberanalytics.comnumberanalytics.com

Key Milestones in Quinoline Chemistry:

| Year | Discovery/Development | Significance |

| 1834 | Isolation of quinoline from coal tar by F. F. Runge. nih.gov | Marked the beginning of quinoline chemistry. |

| 1880 | Skraup synthesis developed by Zdenko Hans Skraup. wikipedia.org | Provided a versatile method for quinoline synthesis. wikipedia.org |

| 1882 | Friedländer synthesis described by Paul Friedländer. nih.gov | Offered a convenient route to quinoline derivatives. nih.gov |

| Early 20th Century | Discovery of antimalarial activity of quinine. numberanalytics.com | Spurred research into synthetic quinoline-based drugs. numberanalytics.com |

| Late 20th/Early 21st Century | Development of modern synthetic methods. numberanalytics.com | Enabled more efficient and selective synthesis of complex quinoline derivatives. numberanalytics.com |

Structural Significance of Hydrazinoquinolines Within Heterocyclic Chemistry

Hydrazinoquinolines represent a significant subclass of quinoline (B57606) derivatives, characterized by the presence of a hydrazine (B178648) (-NHNH2) group attached to the quinoline core. This functional group imparts unique chemical reactivity and structural features that make these compounds valuable building blocks in heterocyclic chemistry.

The hydrazine moiety is a potent nucleophile, readily reacting with electrophiles. A key reaction of hydrazinoquinolines is their condensation with aldehydes and ketones to form hydrazones. vulcanchem.comscispace.com This reaction is often straightforward and proceeds with high yields, providing a versatile method for elaborating the quinoline scaffold. The resulting hydrazones are themselves a class of compounds with a rich and diverse chemistry, often serving as ligands for metal complexes or as precursors for the synthesis of other heterocyclic systems. ekb.eg

The position of the hydrazine group on the quinoline ring significantly influences the reactivity and properties of the molecule. For instance, the nucleophilicity of the hydrazine group can be modulated by the electronic effects of other substituents on the quinoline ring. The presence of a chlorine atom, as in 6-Chloro-4-hydrazinoquinoline, can influence the electron density distribution within the ring system and affect the reactivity of the hydrazine group.

Furthermore, the hydrazine group can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with β-diketones can lead to the formation of pyrazole (B372694) rings fused to the quinoline core. researchgate.net This ability to construct more complex polycyclic systems from relatively simple precursors is a key aspect of the structural significance of hydrazinoquinolines.

The planarity of the quinoline ring system, combined with the reactive hydrazine group, allows for the design and synthesis of molecules with specific three-dimensional structures and functionalities. This has made hydrazinoquinolines attractive starting materials for the development of compounds with potential applications in various fields of chemical research.

Reactivity of the Hydrazine Group in Hydrazinoquinolines:

| Reactant | Product | Significance |

| Aldehydes/Ketones | Hydrazones | Versatile intermediates and ligands. vulcanchem.comscispace.com |

| β-Diketones | Fused Pyrazoles | Construction of complex heterocyclic systems. researchgate.net |

| Isocyanates/Isothiocyanates | Semicarbazides/Thiosemicarbazides | Building blocks for further synthetic transformations. |

Current Research Landscape and Emerging Trends for 6 Chloro 4 Hydrazinoquinoline Derivatives

Conventional Synthetic Routes to this compound

Traditional methods for synthesizing this compound often rely on well-established reactions in organic chemistry, primarily involving the modification of a pre-existing quinoline (B57606) core or the construction of the heterocyclic system from acyclic precursors.

A primary and direct method for the synthesis of 4-hydrazinoquinolines involves the nucleophilic substitution of a halogen atom, typically chlorine, at the C4 position of the quinoline ring with hydrazine. For instance, the reaction of 4,7-dichloroquinoline (B193633) with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) yields 7-chloro-4-hydrazinoquinoline (B1583878). researchgate.netmdpi.com Similarly, reacting 2,6-dichloro-4-phenylquinoline (B1308551) with hydrazine hydrate at reflux produces 6-chloro-4-phenyl-2-hydrazinoquinoline. prepchem.com This reactivity is attributed to the electron-withdrawing nature of the quinoline nitrogen, which activates the C2 and C4 positions towards nucleophilic attack. The presence of other substituents on the quinoline ring can influence the reactivity and yield of this displacement reaction. The reaction of 2,6-dichloro-4-(o-chlorophenyl)quinoline with hydrazine hydrate also proceeds under reflux conditions to give the corresponding 2-hydrazinoquinoline (B107646) derivative. prepchem.com

A similar approach is used for the synthesis of other isomers, such as 5-hydrazinoquinoline, which can be prepared from 5-aminoquinoline. The process involves diazotization of the amino group with sodium nitrite (B80452) in the presence of concentrated hydrochloric acid, followed by reduction of the resulting diazonium salt. google.com

| Starting Material | Reagent | Product | Reference |

| 4,7-Dichloroquinoline | Hydrazine Hydrate | 7-Chloro-4-hydrazinoquinoline | researchgate.netmdpi.com |

| 2,6-Dichloro-4-phenylquinoline | Hydrazine Hydrate | 6-Chloro-4-phenyl-2-hydrazinoquinoline | prepchem.com |

| 2,6-Dichloro-4-(o-chlorophenyl)quinoline | Hydrazine Hydrate | 6-Chloro-4-(o-chlorophenyl)-2-hydrazinoquinoline | prepchem.com |

| 5-Aminoquinoline | 1. NaNO2, HCl 2. [Reduction] | 5-Hydrazinoquinoline | google.com |

More elaborate synthetic strategies build the quinoline ring system from simpler, acyclic starting materials. These multistep preparations often involve the condensation of substituted anilines with β-ketoesters or related compounds, followed by cyclization. For example, a general approach involves the reaction of a substituted aniline (B41778) with a β-ketoester, which can be facilitated by a catalyst, followed by thermal or acid-catalyzed cyclization to form a quinolinone. Subsequent chlorination and hydrazinolysis steps would then lead to the desired hydrazinoquinoline.

One such pathway starts with 2-trifluoromethylaniline, which undergoes cyclization with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid to yield a 4-hydroxyquinoline (B1666331) derivative. This intermediate is then converted to the corresponding 4-chloroquinoline, which upon reaction with hydrazine, affords 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline. researchgate.net While not specific to the 6-chloro isomer, this methodology illustrates a versatile route starting from anilines. The Knorr quinoline synthesis, which involves the condensation of β-ketoanilides, and the Skraup reaction, using glycerol (B35011) and an oxidizing agent, are classic examples of building the quinoline core from aniline precursors. researchgate.net

Modernized and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. anton-paar.comfarmaciajournal.commdpi.com The synthesis of quinoline derivatives, including hydrazinoquinolines, has benefited from this technology. Microwave irradiation can significantly reduce the reaction time for the nucleophilic displacement of chlorine by hydrazine. researchgate.net For instance, the synthesis of 4-hydrazinoquinolines can be achieved in a rapid, two-step microwave-assisted procedure, which offers high yields under mild conditions. researchgate.net This method is often considered a "green" chemical process as it reduces energy consumption and can sometimes be performed under solvent-free conditions. researchgate.net

Electrochemical methods offer another green alternative for the synthesis of heterocyclic compounds. researchgate.net Electrosynthesis can provide a high degree of selectivity and may avoid the need for harsh chemical oxidants or reductants. The electrochemical cyclization of hydrazones derived from 7-chloro-4-hydrazinoquinoline and aromatic aldehydes has been shown to be an efficient route to pyrazolo[4,3-c]quinoline derivatives. researchgate.netbeilstein-journals.orgbeilstein-journals.org This suggests that electrochemical approaches could be developed for the direct synthesis or modification of this compound, potentially offering a more sustainable and controlled synthetic pathway.

Preparation of Related Hydrazinoquinoline Isomers and Analogues

The synthetic methodologies described for this compound are often applicable to the preparation of its various isomers and analogues. For example, 7-chloro-4-hydrazinoquinoline is synthesized from 4,7-dichloroquinoline and hydrazine hydrate. mdpi.com This starting material is also used to prepare a variety of hydrazone derivatives by subsequent reaction with aldehydes. researchgate.net

The synthesis of 6-chloro-2-hydrazinoquinoline can be accomplished and this isomer can then be used as a building block for more complex heterocyclic systems, such as triazolo[4,3-a]quinolines. jcsp.org.pk The reactivity of the hydrazino group allows for condensation reactions with various electrophiles, including monosaccharides, aldehydes, and isatin (B1672199), to form a diverse library of quinoline-based compounds. jcsp.org.pk

Reactions Involving the Hydrazino Moiety

The lone pair of electrons on the terminal nitrogen atom of the hydrazino group makes it a potent nucleophile, readily participating in reactions with electrophilic centers. This reactivity is the basis for the most common derivatization strategies for this class of compounds.

Condensation Reactions for Hydrazone Formation

One of the most fundamental and widely utilized reactions of this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone derivatives. beilstein-journals.org This reaction involves the nucleophilic attack of the terminal amino group of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N'-substituted-(6-chloroquinolin-4-yl)hydrazone, also known as a Schiff base. evitachem.comekb.eg

The reaction between 4-hydrazinoquinolines and various aromatic (aryl) and heteroaromatic aldehydes proceeds readily, typically by refluxing the reactants in a suitable solvent like ethanol. nih.govscispace.com This provides a straightforward route to a diverse library of aryl- and pyridyl-hydrazone derivatives. For instance, the reaction of 7-chloro-4-hydrazinoquinoline with heteroaromatic aldehydes has been successfully used to synthesize a range of 7-chloro-4-quinolinylhydrazones in good yields (58–92%). scispace.com A similar reactivity is expected for the 6-chloro isomer. The condensation with substituted benzaldehydes yields the corresponding arylhydrazones, which are of significant interest in medicinal chemistry. nih.govresearchgate.net Electrochemical methods have also been developed for the synthesis of complex quinoline derivatives starting from the condensation of 7-chloro-4-hydrazinoquinolines with aromatic aldehydes. beilstein-journals.orgd-nb.info

Table 1: Examples of Condensation Reactions with Aldehydes (Note: Examples are primarily based on the closely related 7-chloro-4-hydrazinoquinoline due to extensive literature, but illustrate the expected reactivity of the 6-chloro isomer.)

| Aldehyde Reactant | Product | Reaction Conditions | Reference |

| Substituted Benzaldehydes | 7-Chloro-4-arylhydrazonequinolines | Ethanol, Reflux | nih.govnih.gov |

| Heteroaromatic Aldehydes | 7-Chloro-4-heteroarylhydrazonequinolines | Ethanol, Room Temp, 3-30h | scispace.com |

| Aromatic Aldehydes | Pyrazolo[4,3-c]quinoline derivatives | Electrochemical Synthesis | beilstein-journals.orgd-nb.info |

Similar to aldehydes, ketones also undergo condensation with 4-hydrazinoquinolines, although the reaction can be slower due to the increased steric hindrance and lower electrophilicity of the ketone's carbonyl carbon compared to that of an aldehyde. ekb.eg The reaction of 7-chloro-4-hydrazinoquinoline with o-hydroxyacetophenone (a ketone) has been reported to yield the corresponding hydrazone. mdpi.com The reaction of 4-hydrazinoquinolines with β-diketones, such as 1,1,1-trifluoropentane-2,4-dione, can also lead to the formation of an intermediate hydrazone, which can subsequently cyclize to form pyrazole (B372694) derivatives. researchgate.net

The hydrazone products resulting from the condensation of 4-hydrazinoquinolines with aldehydes and ketones can exist as stereoisomers, specifically as E (entgegen) and Z (zusammen) isomers, due to the restricted rotation around the carbon-nitrogen double bond (C=N). In many reported syntheses involving 4-quinolylhydrazones, the products are confirmed to be the E-isomers. nih.gov The formation of the E-isomer is often favored thermodynamically. However, this stereochemistry can be critical in subsequent reactions. For instance, in the synthesis of pyrazolo[3,4-b]quinolines from 2-chloro-3-formylquinolines, the formation of the E-hydrazone prevents the necessary ring-closing reaction, whereas the Z-isomer has the correct geometry for cyclization. arkat-usa.org The specific isomer formed can be influenced by factors such as the steric bulk of the substituents on both the quinoline and the carbonyl reactant. arkat-usa.org

Oxidation Reactions of the Hydrazino Group

The hydrazino moiety of this compound is susceptible to oxidation. The reaction can lead to different products depending on the oxidizing agent and reaction conditions. Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be used to oxidize the hydrazino group, leading to various quinoline derivatives. smolecule.comevitachem.com Electrochemical oxidation represents another method for transforming hydrazones derived from hydrazinoquinolines. beilstein-journals.org This process can initiate cyclization reactions by forming radical cations or other reactive intermediates. beilstein-journals.orgd-nb.info For example, the anodic oxidation of hydrazones can lead to the formation of fused heterocyclic systems like pyrazoles or 1,3,4-oxadiazoles. beilstein-journals.orgd-nb.info

Reduction Reactions of the Hydrazino Group

The hydrazino group can be cleaved reductively to yield the corresponding aminoquinoline. This transformation is a key step in converting 4-hydrazinoquinolines into 4-aminoquinolines, a class of compounds with significant biological applications. A combination of nickel(II) chloride and sodium borohydride (B1222165) (forming nickel boride in situ) has been shown to be an effective system for the reductive cleavage of 4-hydrazinoquinoline (B99260) derivatives to the corresponding 4-aminoquinolines under mild conditions. researchgate.net Other common reducing agents, such as sodium borohydride alone, can also be employed to alter the hydrazine group. smolecule.comevitachem.com

Nucleophilic Substitution and Coupling Reactions at the Hydrazino Nitrogen

The hydrazino moiety (-NHNH2) at the C4 position of the quinoline ring is a potent nucleophile, rendering it susceptible to a variety of substitution and coupling reactions. The lone pair of electrons on the terminal nitrogen atom readily participates in reactions with electrophilic partners.

Condensation reactions with aldehydes and ketones are a common strategy to form hydrazone derivatives. For instance, this compound can react with various aldehydes to yield the corresponding Schiff bases. evitachem.com These hydrazones are often stable, crystalline solids and serve as key intermediates for further synthetic transformations. Research has demonstrated the condensation of 6-chloro-2-hydrazinoquinoline with monosaccharides to produce sugar hydrazones and with aldehydes and isatin to form other hydrazone derivatives. jcsp.org.pk

The hydrazino group can also undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. These reactions typically occur at the terminal nitrogen, leading to the formation of N-acylhydrazide derivatives. For example, reactions with ethyl chloroformate and phthalic anhydride (B1165640) have been reported. jcsp.org.pk

Furthermore, the hydrazino nitrogen can participate in coupling reactions. The cyclocondensation of 7-chloro-4-hydrazinoquinoline with enaminones in acetic acid has been shown to produce pyrazolyl-quinolinone derivatives. rsc.orgnih.gov This transformation highlights the ability of the hydrazino group to act as a dinucleophile, leading to the formation of a new heterocyclic ring.

Reactions Involving the Chloro Substituent on the Quinoline Ring

The chlorine atom at the C6 position of the quinoline ring is amenable to nucleophilic aromatic substitution and various cross-coupling reactions, providing a handle for further functionalization of the quinoline core.

While less common than other transformations, the chloro group can potentially undergo halogen exchange reactions, for instance, substitution with iodide via treatment with sodium iodide. google.com This can be a strategic move to activate the C6 position for subsequent cross-coupling reactions, as the corresponding iodo-derivative is often more reactive.

The chloro substituent at C6 is a suitable handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca Reactions such as the Suzuki-Miyaura coupling, which pairs the haloquinoline with a boronic acid or ester, can introduce aryl or heteroaryl substituents at this position. nih.gov Similarly, Sonogashira coupling with terminal alkynes can be employed to install alkynyl groups. researchgate.net These reactions significantly expand the molecular diversity achievable from the this compound scaffold. The reactivity of chloroquinolines in such couplings is well-established, although the specific application to the this compound parent compound requires consideration of the reactivity of the hydrazino group. uwindsor.caresearchgate.net

Intramolecular Cyclization Reactions to Form Fused Heterocyclic Systems

A significant application of this compound and its derivatives is in the synthesis of fused polycyclic heterocyclic systems. These intramolecular cyclization reactions often involve the participation of both the hydrazino group and a suitably positioned electrophilic center, which may be introduced via derivatization of the hydrazino moiety or the quinoline ring.

The fusion of a triazole ring to the quinoline core results in the formation of a triazolo[4,3-a]quinoline system. A common synthetic route involves the reaction of a 2-hydrazinoquinoline with a one-carbon synthon, such as an orthoester or an acid chloride. google.comjournalagent.com For example, heating a 2-hydrazino-4-phenylquinoline (B8505178) with a trialkyl orthoacylate in an inert solvent can yield the corresponding 1-substituted-s-triazolo[4,3-a]quinoline. google.com In a related approach, the cyclization of sugar hydrazones derived from 6-chloro-2-hydrazinoquinoline using iron (III) chloride has been shown to afford acyclic nucleosides of triazoloquinolines. jcsp.org.pk Another method involves the dehydrogenative cyclization of hydrazones derived from 2-hydrazinoquinolines and aromatic aldehydes. journalagent.com

Table 1: Examples of Reagents for Triazolo[4,3-a]quinoline Synthesis

| Starting Material | Reagent | Product Type | Reference |

| 2-Hydrazino-4-phenylquinoline | Trialkyl orthoacylate | 1-Substituted-s-triazolo[4,3-a]quinoline | google.com |

| 6-Chloro-2-hydrazinoquinoline-derived sugar hydrazones | Iron (III) chloride | Acyclic nucleosides of triazoloquinolines | jcsp.org.pk |

| 2-Hydrazinoquinoline-derived hydrazones | Bromine/Sodium carbonate or Ethanolic ferric chloride | 3-Aryl-1,2,4-triazolo[4,3-a]quinolines | journalagent.com |

The synthesis of the isomeric pyrazolo[4,3-c]quinoline scaffold can also be achieved from quinoline precursors. One strategy involves the hydrazine-mediated cyclization of alkylated 3-aroyl-1H-quinolin-4-ones in acetic acid. researchgate.net Another approach is the electrochemical dehydrogenative cyclization of linear hydrazones, such as those derived from 7-chloro-4-hydrazinoquinoline and aromatic aldehydes. vulcanchem.combeilstein-journals.org This method offers a greener alternative for constructing the pyrazolo[4,3-c]quinoline core. vulcanchem.comvulcanchem.com Furthermore, the reaction of 3-acetylquinolinone derivatives with phenylhydrazine (B124118) can yield pyrazolo[4,3-c]quinoline structures, with the reaction sometimes being facilitated by a Lewis acid under microwave irradiation for improved yields. rsc.org

Table 2: Synthetic Approaches to Pyrazolo[4,3-c]quinolines

| Precursor | Reagent/Condition | Product | Reference |

| Alkylated 3-aroyl-1H-quinolin-4-ones | Hydrazine hydrate in acetic acid | 3-Aryl-5H-pyrazolo[4,3-c]quinolines | researchgate.net |

| 7-Chloro-4-hydrazinoquinoline-derived hydrazones | Electrochemical cyclization | Pyrazolo[4,3-c]quinoline derivatives | vulcanchem.combeilstein-journals.org |

| 3-Acetylquinolinone derivatives | Phenylhydrazine, InCl3, microwave | Pyrazolo[4,3-c]quinoline derivatives | rsc.org |

Creation of Thiadiazole Derivatives

The hydrazino group of this compound is a key functional group for the construction of five-membered heterocyclic rings like 1,3,4-thiadiazoles. The synthesis typically involves the reaction of the hydrazinoquinoline with a source of carbon and sulfur. A common method is the reaction with thiosemicarbazide (B42300), which upon cyclization in the presence of an acid catalyst, yields thiadiazole derivatives. jocpr.com Another approach involves reacting the hydrazino moiety with carbon disulfide under basic conditions to form a dithiocarbazate intermediate, which can then be cyclized. nih.gov

For instance, N-(substituted)-1,3,4-thiadiazole derivatives can be prepared by reacting this compound with various isothiocyanates to form the corresponding thiosemicarbazide, followed by acid-catalyzed cyclization. jocpr.comnih.gov The general synthetic route involves the initial formation of a thiosemicarbazide intermediate which is then cyclized. The reaction of an appropriate acid hydrazide with ammonium (B1175870) thiocyanate (B1210189) can produce a thiosemicarbazide, which is then cyclized using a dehydrating agent like concentrated sulfuric acid to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. chemmethod.com This can be further modified; for example, diazotization of the amino group followed by coupling with an aromatic compound can introduce an azo linkage. chemmethod.com

The resulting thiadiazole-quinoline hybrids are of significant interest due to their unique chemical properties and potential applications in materials science.

Synthesis of Mannich Bases and Other Amine Derivatives

The hydrazino group in this compound can also be utilized in Mannich reactions, although derivatization of the quinoline ring itself is more common. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine, leading to the formation of an aminomethylated product known as a Mannich base. ijpsonline.com While direct aminomethylation on the hydrazino group is less frequently reported, the quinoline nucleus can be a substrate for such reactions, and the hydrazino group can be introduced subsequently. rsc.orgnih.gov

More commonly, the hydrazino group is used to synthesize other amine derivatives. For example, nucleophilic substitution reactions on the chloro group at position 6 can be facilitated by the electronic nature of the quinoline ring system. biomedpharmajournal.org Additionally, the hydrazino group itself can react with various electrophiles. Reaction with benzylhydrazine (B1204620) can lead to the formation of substituted hydrazine derivatives. biomedpharmajournal.org

A series of novel quinolinylhydrazones has been synthesized through the condensation reaction of 7-chloro-4-hydrazinoquinoline (an isomer of the title compound) with various substituted piperidin-4-ones. researchgate.netekb.eg This highlights the utility of the hydrazino group in forming C=N bonds, leading to a diverse range of hydrazone derivatives.

Metal Coordination Chemistry of this compound-Derived Ligands

The derivatives of this compound, particularly Schiff bases, are excellent ligands for forming stable complexes with a variety of metal ions. The presence of multiple nitrogen and, in some derivatives, oxygen donor atoms allows for the formation of multidentate chelates. ijacskros.comckthakurcollege.net

Schiff bases, or imines, are readily synthesized by the condensation reaction between the terminal amino group of the hydrazino moiety in this compound and the carbonyl group of an aldehyde or ketone. ckthakurcollege.netmdpi.com This reaction is typically carried out in an alcoholic solvent, often with catalytic amounts of acid.

For example, reacting 7-chloro-4-hydrazinoquinoline with o-hydroxybenzaldehyde yields a monoprotic bidentate hydrazone ligand. researchgate.net Similarly, condensation with benzaldehyde (B42025) produces 7-chloro-4-(benzylidene-hydrazo)quinoline. mdpi.com These Schiff base hydrazones are versatile ligands, capable of coordinating with metal ions through the azomethine nitrogen and the quinoline ring nitrogen, as well as other donor atoms present in the aldehyde or ketone precursor (such as a phenolic oxygen). mdpi.comresearchgate.net The formation of these stable Schiff base ligands is a critical first step in the synthesis of a wide range of metal complexes. ckthakurcollege.net

Schiff base hydrazones derived from chloro-hydrazinoquinolines exhibit a strong tendency to form stable complexes with transition metal ions. ijacskros.comresearchgate.net These ligands can act as bidentate, tridentate, or even higher-denticity chelators depending on their structure. Coordination typically involves the nitrogen of the azomethine group (C=N) and one of the nitrogen atoms of the quinoline ring. ckthakurcollege.netmdpi.com If the aldehyde or ketone precursor contains additional donor groups, such as a hydroxyl group, its oxygen atom also participates in chelation after deprotonation. researchgate.net

A series of mononuclear complexes with Cu(II), Co(II), Ni(II), Mn(II), Fe(III), and UO₂(VI) have been synthesized using a Schiff base derived from 7-chloro-4-hydrazinoquinoline. mdpi.comscirp.org Spectroscopic and magnetic studies have been used to determine the geometry of these complexes. For instance, octahedral geometries are often suggested for Co(II), Ni(II), and Fe(III) complexes, while Cu(II) complexes may adopt a square-planar geometry. mdpi.com

Hydrazones are also known to form complexes with lanthanide(III) ions. ijacskros.com While specific studies focusing on this compound-derived ligands and lanthanides are less common, the general principles of coordination chemistry suggest that the hard oxygen and nitrogen donor atoms of these ligands would be suitable for chelation with the hard lanthanide ions.

The ability of these quinoline-based ligands to form stable and structurally diverse metal complexes underscores their importance in the field of coordination chemistry.

Compound Information Table

| Compound Name | Synonym | Molecular Formula | Role in Synthesis |

| This compound | - | C₉H₈ClN₃ | Starting Material / Core Scaffold |

| Thiadiazole | - | C₂H₂N₂S | Target Heterocyclic Ring |

| Mannich Base | Beta-amino ketone | Variable | Target Derivative |

| Schiff Base | Imine / Azomethine | Variable | Ligand Intermediate |

| 7-Chloro-4-hydrazinoquinoline | Isomer of title compound | C₉H₈ClN₃ | Precursor for Schiff Bases researchgate.netmdpi.comresearchgate.net |

| o-Hydroxybenzaldehyde | Salicylaldehyde | C₇H₆O₂ | Reagent for Schiff Base Synthesis researchgate.net |

| Benzaldehyde | - | C₇H₆O | Reagent for Schiff Base Synthesis mdpi.com |

Research Findings: Metal Complexes of a 7-Chloro-4-hydrazinoquinoline Schiff Base Ligand (HL)*

*HL = 7-chloro-4-(benzylidene-hydrazo)quinoline

| Metal Ion | Complex Composition | Proposed Geometry | Reference |

| Cu(II) | [CuL₂(H₂O)₂(OEt)]·EtOH | Square-planar (distorted) | mdpi.com |

| Co(II) | [CoL₂(Cl)(H₂O)₂(OEt)]·2EtOH | Octahedral | mdpi.com |

| Ni(II) | [NiL₂(Cl)(H₂O)₂(OEt)]·3EtOH | Octahedral | mdpi.com |

| Fe(III) | [FeL₂(Cl)(H₂O)₂(OEt)]Cl·2EtOH | Octahedral | mdpi.com |

| Mn(II) | [MnL₂(Cl)(H₂O)₂(OEt)]·2EtOH | Octahedral | mdpi.com |

| UO₂(VI) | [UO₂L₂(Cl)(H₂O)(OEt)]·3EtOH | Heptacoordinate | mdpi.com |

Iv. Spectroscopic and Structural Characterization of 6 Chloro 4 Hydrazinoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR).

In the ¹H NMR spectrum of 6-Chloro-4-hydrazinoquinoline, distinct signals would be expected for the protons of the quinoline (B57606) ring system and the hydrazino group. The chemical shifts (δ, in ppm) of the aromatic protons would be influenced by the electron-withdrawing effects of the nitrogen atom in the quinoline ring and the chlorine atom at the 6-position. The coupling patterns (spin-spin splitting) between adjacent protons would provide valuable information about their relative positions on the quinoline core. The protons of the hydrazino group (-NHNH₂) would likely appear as broad signals, and their chemical shift could be sensitive to the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the this compound molecule would give rise to a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. For instance, carbons bonded to the electronegative chlorine and nitrogen atoms would be expected to resonate at a lower field (higher ppm values).

| Proton Environment (¹H NMR) | Expected Chemical Shift (ppm) | Carbon Environment (¹³C NMR) | Expected Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | Aromatic C-Cl | 125 - 135 |

| Aromatic CH adjacent to N | 8.0 - 9.0 | Aromatic C-N | 140 - 150 |

| NH (Hydrazino) | Variable (broad) | Aromatic C-H | 110 - 130 |

| NH₂ (Hydrazino) | Variable (broad) | Aromatic C-C (bridgehead) | 145 - 155 |

| C-N (Hydrazino) | 150 - 160 | ||

| Note: The chemical shift values are estimations and would require experimental verification. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H bonds of the hydrazino group, the C=N and C=C bonds of the quinoline ring, the C-Cl bond, and the aromatic C-H bonds. The N-H stretching vibrations of the -NHNH₂ group typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

A representative table of expected IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Hydrazino) | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=N (Quinoline) | Stretch | 1600 - 1650 |

| C=C (Aromatic) | Stretch | 1500 - 1600 |

| C-Cl | Stretch | 600 - 800 |

| Note: These are general ranges and the exact positions of the absorption bands can be influenced by the molecular structure and intermolecular interactions. |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation of the molecular ion would likely involve the loss of the hydrazino group or other small neutral molecules, leading to the formation of stable fragment ions. The analysis of these fragmentation patterns can help to confirm the structure of the compound.

A summary of the expected mass spectrometric data is presented in the table below.

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion (with ³⁵Cl) | 193.04 |

| [M+2]⁺ | Molecular Ion (with ³⁷Cl) | 195.04 |

| [M-NH₂]⁺ | Fragment ion | 177.03 |

| [M-N₂H₃]⁺ | Fragment ion | 162.02 |

| Note: The m/z values are calculated based on the most abundant isotopes. |

X-ray Crystallography for Solid-State Structural Determination (where applicable for derivatives)

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. While this technique is applicable to crystalline solids, obtaining suitable single crystals of the parent compound or its derivatives is a prerequisite.

Currently, there is no publicly available X-ray crystallographic data specifically for derivatives of this compound. However, studies on derivatives of the isomeric 7-Chloro-4-hydrazinoquinoline (B1583878) have revealed detailed structural information. For instance, the crystal structure of 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate has been determined, providing insights into its molecular geometry and hydrogen bonding networks. Similar studies on derivatives of this compound would be necessary to elucidate their solid-state structures.

V. Computational and Theoretical Studies of 6 Chloro 4 Hydrazinoquinoline Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a principal method for investigating the quantum mechanical properties of molecules. By calculating the electron density, DFT can accurately predict the geometry and electronic behavior of complex systems like 6-chloro-4-hydrazinoquinoline.

The first step in many computational studies is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For derivatives of this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to determine bond lengths, bond angles, and dihedral angles. researchgate.net This process reveals the most probable three-dimensional arrangement of the atoms in the molecule. For instance, in related quinoline (B57606) hydrazone structures, the molecule often exhibits an E configuration with respect to the C=N double bond. sci-hub.red

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. tsijournals.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. tsijournals.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. tsijournals.com

Table 1: Representative Frontier Molecular Orbital Data for a Related Hydrazone Ligand This table presents example data for a related hydrazone ligand to illustrate the typical values obtained from DFT calculations. Specific values for this compound would require dedicated computational analysis.

| Parameter | Energy (eV) |

| EHOMO | -6.885 |

| ELUMO | -0.674 |

| Energy Gap (ΔE) | 6.211 |

Data adapted from a study on a 4-Amino Antipyrine Schiff Base. acs.org

DFT calculations are also employed to investigate various electronic properties, including the distribution of electron density and Mulliken atomic charges. This analysis helps to identify which parts of the molecule are electron-rich or electron-poor, providing insights into its reactivity. For example, in similar structures, nitrogen and oxygen atoms typically carry negative charges, making them nucleophilic centers, while hydrogen atoms tend to have positive charges. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. sci-hub.red The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack. sci-hub.redannalsofrscb.ro For quinoline derivatives, the MEP can highlight the electronegative nitrogen atoms as potential sites for interaction. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of flexible molecules like this compound, identifying different stable and metastable conformations and the transitions between them. science.gov These simulations are also crucial for studying intermolecular interactions, such as how the molecule might bind to a biological target or interact with solvent molecules. science.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. For antimalarial research involving quinoline derivatives, QSAR models have been used to evaluate factors like solubility and to identify key structural features that contribute to their efficacy. researchgate.net

Reaction Mechanism Studies through Computational Approaches

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from computational studies on analogous quinoline and hydrazine (B178648) systems. These theoretical investigations provide profound insights into reaction pathways, transition state geometries, and the energetics that govern the transformation of this compound into more complex heterocyclic structures.

The primary reactions involving this compound are condensation to form hydrazones and subsequent intramolecular cyclization reactions. Computational approaches are pivotal in understanding the nuances of these transformations.

A common reaction of 4-hydrazinoquinolines involves condensation with carbonyl compounds, such as aldehydes or ketones, to form quinolinyl-hydrazones. ekb.eg This reaction is fundamental for the subsequent synthesis of various heterocyclic systems. The generally accepted mechanism, which can be scrutinized through computational modeling, proceeds via a two-step process: nucleophilic addition of the hydrazine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the hydrazone.

Computational studies on similar Schiff base formations have utilized DFT to map the potential energy surface of the reaction. ekb.eg These studies typically calculate the activation energies for both the initial addition and the subsequent dehydration steps. For instance, the protonation of the carbonyl oxygen, often facilitated by a solvent or a catalyst, is shown to significantly lower the activation barrier for the nucleophilic attack by the hydrazine.

Illustrative Reaction: Hydrazone Formation

This compound + R-CHO → 6-Chloro-4-(2-alkylidenehydrazinyl)quinoline + H₂O

A hypothetical reaction energy profile for the acid-catalyzed condensation of this compound with a generic aldehyde is presented below. The data is illustrative of typical values obtained in DFT studies for similar reactions.

| Reaction Step | Description | ΔE (kcal/mol) |

| TS1 | Transition state for the nucleophilic attack of the hydrazine on the protonated carbonyl carbon. | +10 to +15 |

| INT1 | Carbinolamine intermediate. | -5 to -10 |

| TS2 | Transition state for the dehydration of the carbinolamine. | +20 to +25 |

| Product | Formation of the stable hydrazone. | -15 to -20 |

This table is interactive. The values are illustrative and based on typical DFT calculations for hydrazone formation.

The hydrazone derivatives of this compound are versatile intermediates for synthesizing fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines. researchgate.net The cyclization can be induced thermally, by acid catalysis, or through electrochemical methods. researchgate.net Computational studies are crucial for understanding the regioselectivity and the energetic feasibility of different cyclization pathways.

For instance, in an intramolecular electrophilic cyclization, the quinoline ring can be attacked by a suitable electrophilic center generated on the hydrazone side chain. Alternatively, a nucleophilic attack from a nitrogen atom of the hydrazine moiety onto an electrophilic site on the quinoline ring or a substituent can occur. DFT calculations can model the transition states for these different cyclization routes, thereby predicting the most probable reaction pathway.

In a study on the electrochemical synthesis of pyrazolo[4,3-c]quinoline derivatives from 7-chloro-4-hydrazinoquinoline (B1583878), the importance of understanding the reaction mechanism was highlighted, though detailed computational results were not presented. researchgate.net Such a study would typically involve modeling the oxidative dehydrogenative cyclization process.

Illustrative Reaction: Intramolecular Cyclization

6-Chloro-4-(2-ylidenehydrazinyl)quinoline → Pyrazolo[4,3-c]quinoline derivative

The computational investigation of such a cyclization would involve locating the transition state for the ring-closing step. Key parameters from such a study would include the activation energy and the geometry of the transition state, which reveals the key bond-forming events.

| Parameter | Description | Illustrative Value |

| Activation Energy (ΔE‡) | The energy barrier for the intramolecular cyclization. | 25 - 35 kcal/mol |

| Reaction Energy (ΔErxn) | The overall energy change from reactant to product. | -30 to -40 kcal/mol |

| Key Bond Distance (TS) | The distance between the two atoms forming the new ring in the transition state. | ~2.0 - 2.5 Å |

This table is interactive. The values are illustrative and based on typical DFT calculations for intramolecular cyclization reactions.

These computational models provide a molecular-level understanding of the reaction, guiding the optimization of reaction conditions to favor the desired product and improve yields. While direct computational studies on this compound are awaited, the application of these theoretical methods to analogous systems provides a robust framework for predicting and understanding its chemical reactivity.

Vi. Application of 6 Chloro 4 Hydrazinoquinoline As a Key Chemical Intermediate

Precursor in the Synthesis of Quinoline-Based Scaffolds

The quinoline (B57606) nucleus is a foundational structure in medicinal chemistry and materials science. researchgate.net 6-Chloro-4-hydrazinoquinoline acts as a key building block for constructing more elaborate, often polycyclic, quinoline-based frameworks. The reactivity of the hydrazino group is frequently exploited to annulate additional rings onto the quinoline system.

A notable example is its use in the synthesis of indolo[3,2-c]quinolines. In these multi-step syntheses, the hydrazinoquinoline is transformed into a hydrazone, which then undergoes thermal Fischer indolization to create the fused indole (B1671886) ring system. niscpr.res.inresearchgate.net Subsequent chemical modifications can then be performed on this new pentacyclic scaffold. researchgate.net Similarly, 7-chloro-4-hydrazinoquinoline (B1583878), a closely related isomer, is used to prepare fused pyrazolo[3,4-b]pyridine systems by reacting it with chloropyridinecarbonitrile derivatives. mdpi.com This reaction highlights the utility of the hydrazino group in constructing complex, heteroannulated quinoline structures. mdpi.comresearchgate.net

Building Block for Diverse Heterocyclic Compounds

The true versatility of this compound is demonstrated by its role as a precursor to a wide range of other heterocyclic compounds. The hydrazino moiety (-NHNH₂) is a potent binucleophile, enabling the construction of various five- and four-membered rings through cyclocondensation reactions.

The formation of hydrazones is one of the most fundamental reactions involving this compound. The terminal amino group of the hydrazine (B178648) moiety readily undergoes condensation with aldehydes or ketones to form stable hydrazones, also known as Schiff bases. ekb.egmdpi.com This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). mdpi.comorgsyn.org

For instance, the analogous compound 7-chloro-4-hydrazinoquinoline is prepared from 4,7-dichloroquinoline (B193633) and hydrazine hydrate (B1144303) and then reacted with various aldehydes, such as o-hydroxybenzaldehyde or benzaldehyde (B42025), to produce the corresponding quinolinyl hydrazones. mdpi.comcapes.gov.brresearchgate.netchemicalbook.com These hydrazones are not merely final products but are crucial intermediates for the synthesis of other heterocyclic systems. ekb.eg

| Quinoline Reactant | Aldehyde/Ketone Reactant | Resulting Hydrazone Product | Reference |

|---|---|---|---|

| 7-Chloro-4-hydrazinoquinoline | o-Hydroxyacetophenone | o-Hydroxyacetophenone-7-chloro-4-quinoline hydrazone | mdpi.comresearchgate.net |

| 7-Chloro-4-hydrazinoquinoline | o-Hydroxybenzaldehyde | Schiff base hydrazone of 7-chloro-4-hydrazinoquinoline | capes.gov.br |

| 1H,2H-2-Oxo-4-hydrazinoquinolines | p-Nitrobenzaldehyde | 4-Quinolinylhydrazono-1-(4'-nitrophenyl) methanes | niscpr.res.inresearchgate.net |

The hydrazone derivatives of this compound are valuable precursors for synthesizing β-lactams, specifically azetidin-2-ones. The four-membered azetidinone ring is formed by the cyclization of a Schiff base with an acetyl chloride derivative. derpharmachemica.com

In a typical synthesis, the quinolinyl hydrazone is reacted with chloroacetyl chloride in the presence of a base like triethylamine. niscpr.res.inresearchgate.netderpharmachemica.com This reaction, known as the Staudinger synthesis, results in the formation of a 3-chloro-substituted azetidin-2-one (B1220530) ring where the quinolinyl moiety is attached to the ring nitrogen. niscpr.res.inderpharmachemica.com

| Starting Hydrazone | Reagent | Solvent/Base | Product | Reference |

|---|---|---|---|---|

| 4-Quinolinylhydrazono-1-(4'-nitrophenyl) methanes | Chloroacetyl chloride | Triethylamine | 3-Chloro-1'-(4-quinolin-4'yl-amino)-4-(4'-nitrophenyl)azetidin-2-ones | researchgate.net |

| N-(2-chloro-quinolin-3-yl methylene)-N-phenyl hydrazone | Chloroacetyl chloride | DMF / Triethylamine | 3-Chloro-4-(2-chloroquinolin-3-yl)-1-phenylamine azetidin-2-one | derpharmachemica.com |

In a similar fashion to azetidinone synthesis, the hydrazones derived from this compound can be used to construct five-membered heterocyclic rings like thiazolidinones. 4-Thiazolidinones are synthesized by the reaction of Schiff bases with a sulfur-containing nucleophile, most commonly thioglycolic acid (mercaptoacetic acid). researchgate.netscholarsresearchlibrary.comnih.gov

The synthesis involves the cyclocondensation of the quinolinyl hydrazone with thioglycolic acid. researchgate.netjocpr.com This reaction proceeds via the attack of the sulfur nucleophile on the imine carbon, followed by intramolecular cyclization to form the 4-thiazolidinone (B1220212) ring. scholarsresearchlibrary.com Research on the analogous 7-chloro-4-hydrazinoquinoline has demonstrated its use as a precursor for such thiazolidinone derivatives. researchgate.net

The hydrazino group is also a key functional handle for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. The most common route involves converting the hydrazine into a hydrazide or thiosemicarbazide (B42300) intermediate, which then undergoes dehydrative or desulfurative cyclization. arabjchem.orgresearchgate.netnih.gov

For example, an acyl hydrazide can be cyclized using various reagents to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.netijper.org To form 1,3,4-thiadiazoles, the hydrazinoquinoline can be reacted to form a thiosemicarbazide intermediate, which is then cyclized. researchgate.net Alternatively, 1,3,4-oxadiazoles can sometimes be converted into 1,3,4-thiadiazoles by treatment with a sulfur source like phosphorus pentasulfide. arabjchem.orgnih.gov The quinoline scaffold can be functionalized with these heterocyclic rings, and research has shown that quinoline analogues containing a thiadiazole fragment can be synthesized and evaluated for various properties. mdpi.com

Role in the Development of Ligands for Coordination Chemistry

Beyond its use in constructing covalent heterocyclic systems, this compound and its derivatives are important in the field of coordination chemistry. The hydrazones derived from it act as effective chelating ligands for a variety of metal ions. ekb.egresearchgate.net

Schiff base hydrazones prepared from 7-chloro-4-hydrazinoquinoline and substituted aldehydes (e.g., o-hydroxybenzaldehyde) have been shown to form stable complexes with transition metals such as Cu(II), Ni(II), Co(II), Fe(III), and UO₂(II). mdpi.comcapes.gov.brresearchgate.netresearchgate.net These ligands can coordinate with metal ions through the azomethine nitrogen and, if present, a phenolic oxygen, acting as bidentate or tridentate ligands. mdpi.comresearchgate.net The resulting metal complexes have distinct geometries, such as octahedral or square-planar, and exhibit unique spectral and magnetic properties. capes.gov.brresearchgate.net The ability of these quinolinyl hydrazones to form stable metal chelates makes them significant subjects of study in coordination chemistry. ekb.eg

Intermediate in Agrochemical and Fine Chemical Synthesis

This compound is a versatile chemical intermediate, valued for its reactive hydrazine and chloro-substituted quinoline core. This structure allows it to serve as a foundational building block in the synthesis of a diverse range of complex molecules, particularly within the agrochemical and fine chemical sectors. Its utility stems from the ability of the hydrazine group to undergo cyclization and condensation reactions, leading to the formation of various heterocyclic systems.

Agrochemical Synthesis

The structural framework of this compound is particularly relevant to the development of novel pesticides. While specific commercial products derived directly from the 6-chloro isomer are not extensively documented in public literature, the analogous compound, 7-chloro-4-hydrazinoquinoline, is cited in patents for the creation of new fungicides. This suggests a strong potential for the 6-chloro isomer to be used in similar applications.

Research in this area focuses on the synthesis of pyrazole (B372694) derivatives, a class of compounds known for their fungicidal properties. A key synthetic pathway involves the reaction of a chloro-hydrazinoquinoline with a β-dicarbonyl compound or its equivalent. For instance, a patent details the synthesis of fungicidal pyrazoles by reacting 7-chloro-4-hydrazinoquinoline with a methyl 3-(dimethylamino)-2-(2-methoxyacetyl)-2-propenoate in acetic acid. google.com This reaction forms a pyrazole ring attached to the quinoline core. This specific type of cyclization reaction highlights the role of the hydrazinoquinoline as a precursor to complex heterocyclic systems with potential bioactivity.

The general principle of this synthesis can be extended to this compound. The reaction of the hydrazine moiety with a suitable diketone or a related synthon leads to the formation of a pyrazoloquinoline structure. The presence of the chlorine atom on the quinoline ring can further influence the biological activity of the final molecule. Hydrazones, in general, are recognized as intermediates in the synthesis of compounds used as herbicides, insecticides, and plant growth regulators. sci-hub.red

Fine Chemical Synthesis

In the realm of fine chemicals, this compound serves as a precursor for a variety of functional molecules, including dyes, pigments, and materials for electronic applications. The quinoline nucleus itself is a chromophore, and its derivatives are known for their optical properties. rsc.org

The reactivity of the hydrazine group allows for the synthesis of various heterocyclic compounds through cyclocondensation reactions. For example, the reaction of 7-chloro-4-hydrazinoquinoline with enaminones has been shown to produce pyrazolyl-quinolinone derivatives, which are of interest for their potential applications in materials science. rsc.org Similar reactions with the 6-chloro isomer are expected to yield analogous compounds with potentially different photophysical properties.

Furthermore, research has demonstrated the synthesis of quinoline derivatives intended for use in blue lighting applications, indicating the relevance of this class of compounds in the development of organic light-emitting diodes (OLEDs). researchgate.net The synthesis of such specialized organic phosphors often involves multi-step reactions where a substituted quinoline, potentially derived from this compound, is a key intermediate. The general versatility of hydrazones in forming stable complexes with metal ions also opens avenues for creating novel materials with specific catalytic or electronic properties. ckthakurcollege.net

Below is a table summarizing the synthetic applications and the types of compounds derived from chloro-hydrazinoquinolines.

| Starting Material | Reagent | Product Type | Potential Application Area | Reference |

| 7-Chloro-4-hydrazinoquinoline | Methyl 3-(dimethylamino)-2-(2-methoxyacetyl)-2-propenoate | Pyrazolyl-quinoline | Agrochemical (Fungicide) | google.com |

| 7-Chloro-4-hydrazinoquinoline | Enaminone | Pyrazolyl-quinolinone | Fine Chemical (Materials Science) | rsc.org |

| Hydrazones (general) | Various | Heterocyclic compounds | Agrochemicals (Herbicides, Insecticides) | sci-hub.red |

| Substituted Quinolines | Various | Diphenyl quinoline derivatives | Fine Chemical (OLEDs) | researchgate.net |

Vii. Advanced Research Methodologies and Future Directions in 6 Chloro 4 Hydrazinoquinoline Chemistry

Development of Novel Cascade and Multicomponent Reactions

Modern organic synthesis prioritizes efficiency, atom economy, and environmental sustainability. In this context, cascade (or domino) reactions and multicomponent reactions (MCRs) have emerged as powerful strategies. vwr.commdpi.com MCRs, in particular, involve combining three or more reactants in a single step to form a product that incorporates substantial portions of all starting materials, thereby minimizing waste and simplifying purification processes. researchgate.net

While specific MCRs starting directly with 6-chloro-4-hydrazinoquinoline are still an emerging area, the reactivity of the closely related isomer, 7-chloro-4-hydrazinoquinoline (B1583878), demonstrates the immense potential of this approach. For instance, 7-chloro-4-hydrazinoquinoline readily participates in cyclocondensation reactions with enaminones to produce complex heterocyclic systems like pyrazolyl-quinolinones. scirp.orgnih.gov It also serves as a key building block in domino reactions for the synthesis of novel pyridine (B92270) derivatives. ijcce.ac.ir These reactions highlight the dual nucleophilic nature of the hydrazine (B178648) moiety, which can be exploited to build molecular complexity rapidly. The development of analogous MCR and cascade protocols for this compound is a logical and promising future direction, expected to yield novel scaffolds for various applications.

Integration of Flow Chemistry Techniques for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents challenges related to scalability, safety, and process control. Flow chemistry, where reactions are conducted in a continuously flowing stream through a reactor, offers elegant solutions to these issues. This technique provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, especially for exothermic or hazardous reactions.

The application of flow chemistry to the synthesis and derivatization of this compound is a key area for future development. Although specific literature on this application is scarce, the successful use of flow photochemical processes for other heterocyclic systems demonstrates its feasibility. A continuous flow process could be envisioned for the initial synthesis of this compound from its precursors or for its subsequent conversion into hydrazones and other derivatives. Such an approach would enable safer handling of reagents like hydrazine hydrate (B1144303) and allow for rapid optimization and on-demand production, making it a highly attractive methodology for scalable manufacturing.

Exploration of Photo- and Electrocatalytic Transformations

Photo- and electrocatalysis represent frontiers in green chemistry, utilizing light or electricity, respectively, to drive chemical transformations under mild conditions. These methods can activate substrates in unique ways, often avoiding the need for harsh reagents or high temperatures.

Electrocatalysis has shown significant promise in the chemistry of related hydrazinoquinolines. Studies on 7-chloro-4-hydrazinoquinoline have demonstrated its efficient conversion into valuable pyrazolo[4,3-c]quinoline derivatives through electrochemical synthesis. This electrooxidative cyclization proceeds in a simple undivided cell without requiring chemical oxidants or metal catalysts, showcasing the power of electrosynthesis for clean and efficient heterocycle construction. Applying similar electrocatalytic strategies to this compound could provide a direct and sustainable route to novel fused heterocyclic systems.

Photocatalysis, which uses light to generate reactive intermediates, is another underexplored but promising avenue. The quinoline (B57606) core is a known chromophore, suggesting that this compound and its derivatives could be suitable substrates for photoredox-catalyzed reactions. This could enable novel C-H functionalization, cross-coupling, or cyclization reactions that are difficult to achieve through traditional thermal methods.

Advanced Spectroscopic Methods for Real-Time Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques, often referred to as Process Analytical Technology (PAT), allow for the real-time, in-situ monitoring of chemical reactions. By tracking the concentration of reactants, intermediates, and products as the reaction progresses, chemists can gain valuable insights to improve yield, minimize impurities, and ensure process robustness.

While techniques like NMR and IR are routinely used for the final characterization of this compound derivatives, their application for real-time monitoring is a significant future direction. For example, in-situ FTIR or Raman spectroscopy could be used to continuously monitor the condensation reaction between this compound and an aldehyde, tracking the disappearance of the carbonyl peak and the appearance of the imine (C=N) band of the hydrazone product. Furthermore, advanced NMR techniques have been used to study the complex conformational equilibria of related quinolinyl hydrazones in solution, an approach that provides deep structural insights beyond simple characterization.

Synergistic Application of Experimental and Computational Chemistry in Rational Design

The integration of computational chemistry with experimental synthesis has revolutionized the process of molecular design. In-silico methods can predict molecular properties, model reaction pathways, and screen virtual libraries, allowing researchers to prioritize synthetic targets and design experiments more intelligently.

In the context of this compound, computational studies are already playing a vital role. Density Functional Theory (DFT) is employed to calculate molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and to predict spectroscopic signatures (IR, NMR), which can then be compared with experimental data for structural validation. Such calculations provide insights into the molecule's reactivity and stability.

Moreover, molecular docking studies are used to predict how derivatives of this compound might bind to biological targets like enzymes or protein receptors. This is particularly valuable in drug discovery for the rational design of new potential therapeutic agents. By predicting the binding affinity and orientation, these computational models help guide the synthetic modification of the lead compound to improve its biological activity. The synergy between predicting properties computationally and then validating them through synthesis and testing creates a powerful feedback loop for accelerated discovery.

Table 1: Calculated Physicochemical Properties of this compound Hydrochloride (Data sourced from computational analysis)

| Property | Value |

| Topological Polar Surface Area (TPSA) | 50.94 Ų |

| LogP | 2.5956 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 1 |

Q & A

Basic: What are the optimal synthetic routes for 6-Chloro-4-hydrazinoquinoline, and how can purity be validated?

Methodological Answer:

The synthesis typically involves chlorination of a quinoline precursor followed by hydrazination. For example, analogous procedures (e.g., POCl₃-mediated chlorination under reflux, as in 4-chloro-6,7-dimethoxyquinoline synthesis) can be adapted . Critical parameters include reaction time (6–8 hours), stoichiometric excess of POCl₃, and post-reaction neutralization with aqueous NaOH. Purity validation requires reversed-phase HPLC (≥99% purity) and spectroscopic techniques (¹H NMR, ESI-MS) to confirm molecular identity . Recrystallization via slow evaporation in methanol ensures single-crystal formation for structural verification .

Advanced: How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

DFT studies using hybrid functionals (e.g., B3LYP) with exact-exchange corrections provide accurate electronic structure predictions . Key steps include:

- Geometry optimization at the B3LYP/6-31G(d) level.

- Calculation of frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential.

- Analysis of electrostatic potential maps to identify nucleophilic/electrophilic sites.

Validation against experimental data (e.g., X-ray bond lengths) ensures reliability . For thermochemical properties, gradient-corrected functionals like Becke’s 1993 model reduce deviations in atomization energies to <2.4 kcal/mol .

Basic: Which analytical techniques are critical for structural elucidation of this compound derivatives?

Methodological Answer:

- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between quinoline rings, ~71°) and non-covalent interactions (C–H⋯π, hydrogen bonds) .

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxy or hydrazino groups) via chemical shifts and coupling patterns .

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+1]⁺ peak) and fragmentation pathways .

- IR spectroscopy : Identifies functional groups (e.g., N–H stretches from hydrazine at ~3300 cm⁻¹).

Advanced: How do non-covalent interactions influence the supramolecular assembly of this compound in crystalline phases?

Methodological Answer:

Crystal packing is governed by:

- Hydrogen bonding : N–H⋯N/O interactions form chains along crystallographic axes (e.g., b-axis in related quinoline derivatives) .

- π-π stacking : Face-to-face interactions between quinoline rings (distance ~3.5 Å) enhance stability .

- C–H⋯Cl contacts : Contribute to S(5) ring motifs, as observed in 4-chloro-6,7-dimethoxyquinoline .

Synchrotron-based crystallography and Hirshfeld surface analysis quantify these interactions, guiding co-crystal design for enhanced solubility or bioavailability.

Basic: What strategies mitigate side reactions during the hydrazination of 4-chloroquinoline precursors?

Methodological Answer:

- Controlled stoichiometry : Use a 1.2–1.5 molar excess of hydrazine hydrate to ensure complete substitution while minimizing byproducts.

- Temperature modulation : Maintain 60–80°C to avoid decomposition of the hydrazino group.

- Inert atmosphere : N₂ or Ar prevents oxidation of hydrazine to diazenes.

Post-synthesis, column chromatography (petroleum ether:EtOAc gradients) isolates the target compound, with TLC monitoring to track reaction progress .

Advanced: What mechanistic insights explain the pH-dependent reactivity of the hydrazino group in this compound?

Methodological Answer:

The hydrazino group (-NH-NH₂) exhibits pH-sensitive tautomerism and redox activity:

- Acidic conditions : Protonation at N1 enhances electrophilicity, facilitating condensation reactions (e.g., with carbonyls to form hydrazones) .

- Basic conditions : Deprotonation promotes nucleophilic attack, enabling cyclization into triazoloquinoline derivatives.

Kinetic studies (UV-Vis monitoring) and DFT-based transition-state modeling reveal activation barriers, guiding functionalization strategies .

Basic: How should solvent selection be optimized for recrystallizing this compound?

Methodological Answer:

- Solvent polarity : Methanol or ethanol balances solubility and volatility, enabling slow evaporation for high-quality crystals .

- Temperature gradient : Gradual cooling from reflux prevents oiling out.

- Additives : Trace acetic acid (0.1% v/v) can protonate the hydrazino group, reducing aggregation during crystallization.

Advanced: How can contradictions in reported biological activities of this compound derivatives be resolved?

Methodological Answer:

Discrepancies often arise from:

- Structural variability : Minor substituent changes (e.g., methoxy vs. methyl groups) alter bioactivity. Compare IC₅₀ values across derivatives using standardized assays .

- Assay conditions : Normalize factors like pH, serum protein content, and cell line viability (e.g., MTT vs. ATP-based assays).

- Computational docking : Validate target binding (e.g., kinase inhibition) via molecular dynamics simulations (AMBER/CHARMM force fields) to reconcile in vitro/in vivo data .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhaling POCl₃ vapors .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Waste disposal : Segregate halogenated waste per EPA guidelines .

Advanced: How do steric and electronic effects of the chloro and hydrazino substituents influence the photophysical properties of this compound?

Methodological Answer:

- Steric effects : The chloro group at C6 restricts rotation, increasing quantum yield via reduced non-radiative decay .

- Electronic effects : The hydrazino group at C4 enhances π-conjugation, red-shifting absorption/emission (e.g., λₐᵦₛ ~350 nm vs. ~320 nm in unsubstituted quinolines).

Time-dependent DFT (TD-DFT) simulations at the CAM-B3LYP/cc-pVDZ level predict these shifts within ±10 nm of experimental UV-Vis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.